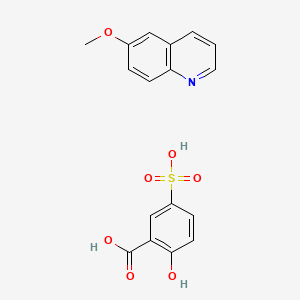
Einecs 262-629-9
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Zinc 5-nitroisophthalate can be synthesized through a reaction involving zinc salts and 5-nitroisophthalic acid. The reaction typically occurs in an aqueous medium, where zinc ions react with the carboxylate groups of 5-nitroisophthalic acid to form the desired compound. The reaction conditions often include controlled temperature and pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of Zinc 5-nitroisophthalate involves large-scale reactions in reactors designed to handle the specific requirements of the synthesis. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Zinc 5-nitroisophthalate undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The carboxylate groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carboxylate compounds.
Scientific Research Applications
Zinc 5-nitroisophthalate has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Zinc 5-nitroisophthalate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, influencing the oxidative state of the environment. The compound can also interact with metal ions and organic molecules, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Zinc 5-nitroisophthalate: Unique due to its specific nitro and carboxylate groups.
Zinc isophthalate: Lacks the nitro group, resulting in different chemical properties.
Zinc terephthalate: Similar structure but with different positioning of functional groups.
Uniqueness
Zinc 5-nitroisophthalate stands out due to the presence of the nitro group, which imparts unique reactivity and potential applications in various fields. Its ability to undergo specific chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
61152-44-1 |
|---|---|
Molecular Formula |
C17H15NO7S |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
2-hydroxy-5-sulfobenzoic acid;6-methoxyquinoline |
InChI |
InChI=1S/C10H9NO.C7H6O6S/c1-12-9-4-5-10-8(7-9)3-2-6-11-10;8-6-2-1-4(14(11,12)13)3-5(6)7(9)10/h2-7H,1H3;1-3,8H,(H,9,10)(H,11,12,13) |
InChI Key |
SRQXGOHQRQMPLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC=C2.C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















